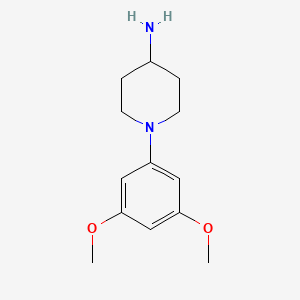

1-(3,5-Dimethoxyphenyl)piperidin-4-amine

Description

BenchChem offers high-quality 1-(3,5-Dimethoxyphenyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethoxyphenyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3,5-dimethoxyphenyl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-16-12-7-11(8-13(9-12)17-2)15-5-3-10(14)4-6-15/h7-10H,3-6,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVBOLKMGXMPIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2CCC(CC2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Evaluation of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine: A Technical Whitepaper

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (CAS: 1016886-64-8)

Executive Summary

The synthesis of highly functionalized piperidine scaffolds is a cornerstone of modern medicinal chemistry. 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is a valuable building block featuring a dimethoxy-substituted aryl ring coupled to a piperidine core, terminating in a primary amine[1]. This whitepaper outlines a robust, field-proven, two-step synthetic methodology to construct this molecule. By leveraging a palladium-catalyzed Buchwald-Hartwig cross-coupling followed by an acid-mediated deprotection, this guide provides a self-validating protocol grounded in mechanistic causality and rigorous in-process controls.

Retrosynthetic Analysis & Strategic Design

The structural complexity of the target molecule necessitates a highly regioselective approach. The primary retrosynthetic disconnection is the C(aryl)−N(piperidine) bond.

Causality of the Coupling Strategy: Why not SNAr?

A novice approach might suggest Nucleophilic Aromatic Substitution (SNAr) to couple the piperidine to the aryl ring. However, SNAr strictly requires an electron-deficient aryl halide (typically activated by ortho/para electron-withdrawing groups like −NO2 or −CN ) to stabilize the intermediate Meisenheimer complex. The 3,5-dimethoxybenzene system is highly electron-rich due to the strong +M (mesomeric) effect of the two methoxy groups. Consequently, SNAr is chemically unviable. A transition-metal-catalyzed approach—specifically the Buchwald-Hartwig Amination —is mandatory to force the C−N bond formation against the electronic gradient[2].

Causality of Regioselectivity: The Necessity of Boc Protection

The nucleophile, piperidin-4-amine, possesses two reactive sites: the secondary cyclic amine and the primary exocyclic amine. To achieve exclusive N-arylation at the piperidine nitrogen, the primary amine must be masked to prevent competitive coupling or oligomerization. We utilize 4-Boc-aminopiperidine (tert-butyl piperidin-4-ylcarbamate) as the starting material[3]. The bulky tert-butyloxycarbonyl (Boc) group sterically and electronically deactivates the primary amine, ensuring absolute regiocontrol during the palladium-catalyzed coupling.

Figure 1: Two-step synthetic workflow for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.

Mechanistic Pathway & Ligand Selection

The Buchwald-Hartwig Catalytic Cycle

The cross-coupling proceeds through a standard Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: The active Pd(0)L complex inserts into the aryl-bromide bond.

-

Amine Coordination: The secondary amine of 4-Boc-aminopiperidine coordinates to the Pd(II) center.

-

Deprotonation: Sodium tert-butoxide (NaOtBu) deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The C−N bond is formed, releasing the product and regenerating the Pd(0) catalyst.

Causality of Ligand Choice: RuPhos over BrettPhos

The choice of phosphine ligand is the most critical parameter. While BrettPhos is excellent for primary amines, RuPhos is specifically selected for this secondary amine coupling. Density Functional Theory (DFT) calculations demonstrate that for secondary amines, the rate-limiting step of the catalytic cycle shifts to reductive elimination. RuPhos possesses a specific steric profile and electronic structure that optimally crowds the palladium center, accelerating the reductive elimination of the bulky secondary amine product and preventing catalyst stalling[4].

Figure 2: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols & Quantitative Data

Step 1: Palladium-Catalyzed C-N Coupling

Table 1: Reagent Stoichiometry for Step 1

| Reagent | MW ( g/mol ) | Equivalents | Role |

| 1-Bromo-3,5-dimethoxybenzene | 217.06 | 1.00 | Electrophile |

| 4-Boc-aminopiperidine | 200.28 | 1.20 | Nucleophile |

| Pd2(dba)3 | 915.72 | 0.02 (2 mol%) | Pre-catalyst |

| RuPhos | 466.66 | 0.04 (4 mol%) | Ligand |

| NaOtBu | 96.10 | 1.50 | Base |

| Toluene (Anhydrous) | N/A | 0.2 M | Solvent |

Step-by-Step Methodology (Self-Validating System):

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 1-bromo-3,5-dimethoxybenzene, 4-Boc-aminopiperidine, Pd2(dba)3 , RuPhos, and NaOtBu.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times. Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation; rigorous deoxygenation prevents catalyst death.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12-16 hours.

-

In-Process Control: Sample an aliquot, dilute in EtOAc, and analyze via LC-MS or TLC. The system is validated to proceed only when the aryl bromide is >95% consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the suspension through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the intermediate tert-butyl (1-(3,5-dimethoxyphenyl)piperidin-4-yl)carbamate.

Step 2: Acid-Mediated N-Boc Deprotection

Table 2: Reagent Stoichiometry for Step 2

| Reagent | Equivalents | Role |

| Intermediate (from Step 1) | 1.00 | Substrate |

| Trifluoroacetic Acid (TFA) | 10.0 - 20.0 | Acid / Deprotecting Agent |

| Dichloromethane (DCM) | 0.1 M | Solvent |

Mechanistic Causality of Deprotection: TFA is utilized because it cleanly protonates the carbamate oxygen. This triggers a fragmentation that releases a highly stable tert-butyl cation (which loses a proton to form isobutylene gas) and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates, releasing CO2 gas and yielding the free amine as a TFA salt[5][6].

Step-by-Step Methodology:

-

Preparation: Dissolve the purified intermediate from Step 1 in anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

-

Acid Addition: Add TFA dropwise to the stirring solution. Observation: Effervescence ( CO2 and isobutylene gas evolution) will be observed, validating the active fragmentation of the Boc group[6].

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

In-Process Control: Monitor the disappearance of the starting material via TLC (ninhydrin stain is highly effective for visualizing the newly formed primary amine).

-

Workup & Free-Basing: Concentrate the reaction mixture in vacuo to remove DCM and excess volatile TFA. To obtain the free base (rather than the TFA salt), dissolve the resulting oil in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer is basic (pH > 8).

-

Isolation: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate to yield the final target: 1-(3,5-Dimethoxyphenyl)piperidin-4-amine .

References

-

Master Organic Chemistry. "Amine Protection and Deprotection". Master Organic Chemistry. Available at: [Link]

-

Grokipedia. "Buchwald–Hartwig amination". Grokipedia. Available at: [Link]

-

ACS Publications. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction". ACS Omega. Available at: [Link]

Sources

- 1. 1-(3,5-Dimethoxyphenyl)piperidin-4-amine | 1016886-64-8 | Benchchem [benchchem.com]

- 2. BuchwaldâHartwig amination â Grokipedia [grokipedia.com]

- 3. 73874-95-0 | 4-Boc-Aminopiperidine | Lomitapide Related | Ambeed.com [ambeed.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

1-(3,5-Dimethoxyphenyl)piperidin-4-amine chemical properties

An In-depth Technical Guide to 1-(3,5-Dimethoxyphenyl)piperidin-4-amine

Abstract

The N-substituted piperidin-4-amine framework is a cornerstone in modern medicinal chemistry, celebrated for its ability to impart favorable pharmacokinetic properties into drug candidates.[1][2][3] This guide provides a comprehensive technical overview of a specific, yet underexplored, derivative: 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. We will dissect its core chemical properties, delineate robust synthetic pathways, predict its spectroscopic signature, and explore its potential reactivity and therapeutic applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Molecular Structure and Physicochemical Properties

1-(3,5-Dimethoxyphenyl)piperidin-4-amine (CAS No. 1016886-64-8) is a secondary amine featuring a piperidine ring N-substituted with a 3,5-dimethoxyphenyl group, and a primary amino group at the 4-position of the piperidine ring.[4] The dimethoxy substitution pattern on the electron-rich phenyl ring, combined with the versatile piperidin-4-amine core, makes it an intriguing building block for creating chemical libraries aimed at diverse biological targets.

Table 1: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [4] |

| Molecular Weight | 236.31 g/mol | [4] |

| Physical Form | Oil | [4] |

| InChI | 1S/C13H20N2O2/c1-16-12-7-11(8-13(9-12)17-2)15-5-3-10(14)4-6-15/h7-10H,3-6,14H2,1-2H3 | [4] |

| InChIKey | HAVBOLKMGXMPIO-UHFFFAOYSA-N | [4] |

| Storage Temperature | Room Temperature | [4] |

| Boiling Point | Data not publicly available; requires experimental determination. | |

| pKa | Data not publicly available; requires experimental determination. |

Synthesis: The Buchwald-Hartwig Amination Approach

The formation of the N-aryl bond is the key strategic step in synthesizing 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. The Buchwald-Hartwig amination is the preeminent method for this transformation, offering high yields, broad functional group tolerance, and relatively mild reaction conditions compared to older methods like nucleophilic aromatic substitution.[5][6][7]

The reaction creates a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, mediated by a palladium catalyst.[5] The success of this cross-coupling hinges on the catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst decomposition.[1][5]

Caption: General workflow for Buchwald-Hartwig synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for a Buchwald-Hartwig amination on a laboratory scale.

Materials:

-

1-Bromo-3,5-dimethoxybenzene (1.0 eq)

-

Piperidin-4-amine (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

-

Buchwald Ligand (e.g., XPhos, RuPhos, or BINAP, 0.04 eq)[9]

-

Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide under an argon or nitrogen atmosphere.

-

Reagent Addition: Add 1-bromo-3,5-dimethoxybenzene and piperidin-4-amine to the flask, followed by the addition of anhydrous toluene via syringe.

-

Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the aryl bromide is consumed (typically 8-24 hours).

-

Work-up: Cool the mixture to room temperature. Quench the reaction by slowly adding water. Dilute with ethyl acetate or dichloromethane.

-

Purification: Filter the mixture through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the final product.

Spectroscopic Profile (Predicted)

Definitive structural confirmation relies on a combination of spectroscopic techniques. Based on the known structure and data from analogous compounds, the following spectral characteristics are predicted.[10][11][12]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic Protons: ~6.1-6.2 ppm (2H, d) and ~6.0 ppm (1H, t) for the 3,5-dimethoxyphenyl ring. Methoxy Protons: ~3.7-3.8 ppm (6H, s). Piperidine Protons (N-CH₂): ~3.6-3.7 ppm (2H, m). Piperidine Proton (C4-CH): ~2.7-2.9 ppm (1H, m). Piperidine Protons (C-CH₂): ~2.5-2.6 ppm (2H, m) and ~1.4-1.6 ppm (2H, m). Amine Protons (-NH₂): Broad singlet, variable shift (~1.5-2.5 ppm).[13][14] |

| ¹³C NMR | Aromatic C-O: ~161-162 ppm. Aromatic C-N: ~153-154 ppm. Aromatic CH: ~95-96 ppm and ~92-93 ppm. Methoxy (-OCH₃): ~55-56 ppm. Piperidine C-N: ~50-52 ppm. Piperidine C4-N: ~49-50 ppm. Piperidine CH₂: ~33-35 ppm.[11][13] |

| Mass Spec (ESI+) | [M+H]⁺: Predicted at m/z 237.16 |

| IR (Infrared) | N-H Stretch (Amine): ~3300-3400 cm⁻¹ (two bands, primary amine). C-H Stretch (Aromatic): ~3000-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2800-3000 cm⁻¹. C-O Stretch (Ether): ~1200 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric). C-N Stretch: ~1150-1250 cm⁻¹. |

Reactivity and Potential Applications in Drug Discovery

The molecule possesses two key reactive centers: the primary aliphatic amine at the C4 position and the electron-rich aromatic ring.

-

C4-Primary Amine: This group is the most nucleophilic and basic site on the molecule. It will readily undergo standard amine reactions such as acylation to form amides, alkylation, and reductive amination with aldehydes or ketones to form secondary amines. This provides a versatile handle for further derivatization.

-

Aromatic Ring: The two methoxy groups are strong activating groups, making the phenyl ring susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration) at the ortho and para positions relative to the piperidine nitrogen.

Field-Proven Insights for Drug Development

While specific biological data for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is not widely published, its structural motifs are prevalent in pharmacologically active agents.[15] This allows for a logical inference of its potential therapeutic applications.

-

GPCR Modulation: The dimethoxyphenyl moiety is a classic feature in ligands for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.[16] For example, compounds with 2,5-dimethoxy substitutions are well-known 5-HT₂ₐ receptor agonists.[17] The 3,5-dimethoxy pattern present in this molecule could be explored for unique selectivity profiles at various GPCRs.

-

Ion Channel Targeting: N-aryl piperidines are common scaffolds in molecules that target ion channels, contributing to therapies for pain and cardiovascular conditions.[18]

-

Enzyme Inhibition: The piperidine ring can serve as a rigid scaffold to position functional groups for optimal interaction within an enzyme's active site.[12][15]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-(3,5-dimethoxyphenyl)piperidin-4-amine | 1016886-64-8 [sigmaaldrich.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 15. 1-(3,5-Dimethoxyphenyl)piperidin-4-amine | 1016886-64-8 | Benchchem [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. DOx - Wikipedia [en.wikipedia.org]

- 18. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(3,5-Dimethoxyphenyl)piperidin-4-amine CAS number

An In-Depth Technical Guide to 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (CAS No. 1016886-64-8)

A Note on the Scope of this Document

As a Senior Application Scientist, it is imperative to begin this guide with a note on the availability of data. Direct experimental data for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is not extensively available in peer-reviewed literature. Therefore, this guide has been constructed by leveraging established principles of organic synthesis, spectroscopic interpretation, and pharmacological trends observed in structurally related phenylpiperidine derivatives. The protocols and analyses presented herein are based on expert knowledge and analogous examples from the scientific literature, providing a robust framework for researchers.

Introduction

1-(3,5-Dimethoxyphenyl)piperidin-4-amine is a substituted phenylpiperidine derivative. The phenylpiperidine scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds that interact with the central nervous system (CNS).[1][2] Derivatives of 4-phenylpiperidine are known to exhibit a range of biological activities, including opioid analgesia, dopamine receptor antagonism, and serotonin reuptake inhibition.[2][3][4] The 3,5-dimethoxy substitution on the phenyl ring is also a common feature in molecules targeting CNS receptors. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential pharmacological relevance of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, intended for researchers in drug discovery and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine is presented in Table 1 . These properties are crucial for its handling, formulation, and interpretation of biological data.

Table 1: Physicochemical Properties of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine

| Property | Value | Source |

| CAS Number | 1016886-64-8 | [5] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [5] |

| Molecular Weight | 236.31 g/mol | [5] |

| Physical Form | Oil | [5] |

| InChI Key | HAVBOLKMGXMPIO-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 2.0 | PubChemLite |

| Predicted pKa (most basic) | 9.5 (piperidine nitrogen) | ChemAxon |

Proposed Synthesis

Proposed Synthetic Pathway

The proposed synthesis starts from commercially available tert-butyl piperidin-4-ylcarbamate and 1-bromo-3,5-dimethoxybenzene.

Caption: Proposed two-step synthesis of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (1-(3,5-dimethoxyphenyl)piperidin-4-yl)carbamate

-

Rationale: The Buchwald-Hartwig amination is chosen for its high efficiency and tolerance of various functional groups. A palladium catalyst, such as Pd₂(dba)₃, and a suitable phosphine ligand, like Xantphos, are employed to facilitate the coupling between the secondary amine of the piperidine and the aryl bromide. A base, typically sodium tert-butoxide, is required to generate the active amine anion. The Boc protecting group on the 4-amino moiety prevents side reactions.

-

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and 1-bromo-3,5-dimethoxybenzene (1.2 eq).

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

-

Step 2: Synthesis of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine

-

Rationale: The tert-butoxycarbonyl (Boc) protecting group is acid-labile and can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (DCM).

-

Procedure:

-

Dissolve the purified tert-butyl (1-(3,5-dimethoxyphenyl)piperidin-4-yl)carbamate (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a small amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.

-

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Data for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~ 6.1-6.2 | Aromatic H (2H, d) |

| ~ 6.0 | Aromatic H (1H, t) |

| ~ 3.75 | Methoxy H (6H, s) |

| ~ 3.6-3.7 | Piperidine H (2H, m, axial) |

| ~ 2.8-2.9 | Piperidine H (1H, m) |

| ~ 2.6-2.7 | Piperidine H (2H, m, equatorial) |

| ~ 1.8-1.9 | Piperidine H (2H, m) |

| ~ 1.4-1.5 | Piperidine H (2H, m) |

| ~ 1.5 | Amine H (2H, br s) |

Mass Spectrometry (Predicted):

-

ESI-MS: [M+H]⁺ = 237.16

Potential Applications and Biological Activity

The pharmacological profile of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine has not been experimentally determined. However, based on its structural similarity to other phenylpiperidine derivatives, it is plausible that this compound may interact with CNS targets.

Dopamine Receptor Antagonism

Many substituted phenylpiperidines are known to be dopamine D₂ receptor antagonists.[3] The substitution pattern on the phenyl ring and the nature of the substituent on the piperidine nitrogen are key determinants of activity. It is hypothesized that 1-(3,5-Dimethoxyphenyl)piperidin-4-amine could exhibit affinity for dopamine receptors.

Caption: Hypothetical interaction with a G-protein coupled dopamine receptor.

Opioid Receptor Modulation

The 4-phenylpiperidine scaffold is a core component of several opioid analgesics, such as meperidine and fentanyl.[1][2] While the substitution pattern of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine differs significantly from these classical opioids, the potential for interaction with opioid receptors cannot be ruled out and warrants investigation.

Other Potential CNS Activities

Derivatives of phenylpiperidine have also been explored as selective serotonin reuptake inhibitors (SSRIs) and for their effects on other monoamine transporters.[2][4] The specific biological activity of this compound would need to be determined through in vitro binding assays and functional screens.

Safety and Handling

Based on the safety data sheet for this compound, the following handling precautions are recommended.[5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

1-(3,5-Dimethoxyphenyl)piperidin-4-amine is a chemical entity with potential for further investigation in the field of medicinal chemistry. This guide provides a comprehensive, albeit partially predictive, overview of its properties, a robust proposed synthesis, and a rationale for its potential biological evaluation. It is our hope that this document will serve as a valuable resource for researchers and accelerate the exploration of this and related compounds.

References

-

Sköld, C., et al. (2006). Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 49(21), 6333-6343. [Link]

-

Gupta, M., & Gupta, K. E. (2018). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 7(1), 33-43. [Link]

-

Manallack, D. T., & Beart, P. M. (1988). Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines in mouse forebrain tissue. Journal of Pharmacy and Pharmacology, 40(1), 23-28. [Link]

-

Wikipedia. (2023). Phenylpiperidine. [Link]

-

PubChemLite. N-(3,5-dimethoxyphenyl)piperidin-4-amine. [Link]

- ChemAxon. Predicted pKa.

- Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald-Hartwig amination. Accounts of Chemical Research, 41(11), 1461-1473.

Sources

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 3. Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(3,5-dimethoxyphenyl)piperidin-4-amine | 1016886-64-8 [sigmaaldrich.com]

Pharmacological Profiling of Dimethoxyphenyl Piperidine Derivatives: A Comprehensive Technical Guide

Executive Summary

As a privileged structure in medicinal chemistry, the piperidine heterocycle provides a conformationally stable, basic scaffold that readily crosses the blood-brain barrier. When functionalized with a 2,5- or 3,4-dimethoxyphenyl moiety, this scaffold exhibits extraordinary versatility across multiple neuropharmacological domains. This technical guide explores the structure-activity relationships (SAR), mechanistic causality, and experimental validation of dimethoxyphenyl piperidine derivatives, focusing on their roles as selective serotonergic modulators, dual-site cholinesterase inhibitors, and high-affinity sigma receptor ligands.

Serotonergic Modulation: Conformational Restriction for 5-HT2A Selectivity

Mechanistic Causality

Classical psychedelics and serotonergic modulators (e.g., 2C-B) rely on a flexible phenethylamine backbone. However, this flexibility allows the ethylamine chain to adopt multiple conformations, leading to promiscuous binding across 5-HT2A, 5-HT2B, and 5-HT2C receptors. Off-target activation of the 5-HT2B receptor is particularly problematic as it is linked to cardiac valvulopathy.

By tethering the beta-carbon of the phenethylamine chain to the amine nitrogen, researchers create a conformationally restricted dimethoxyphenylpiperidine (e.g., LPH-5 or 2C-B-3PIP) . This rigid piperidine ring "locks" the spatial orientation of the basic nitrogen, forcing the molecule into the specific active conformation required for the 5-HT2A orthosteric pocket while sterically hindering the interactions necessary for 5-HT2B and 5-HT2C activation.

Quantitative Binding Profile

Table 1: Serotonergic Binding Profile of Key Dimethoxyphenylpiperidines

| Compound | Target Receptor | EC50 (nM) | Emax (%) | Selectivity Profile |

| LPH-5 ((S)-11) | 5-HT2A | 8.1 | 97 | >10-fold over 5-HT2C |

| 2C-B-3PIP ((S)-isomer) | 5-HT2A | 69.0 | 37 | Inactive at 5-HT2C |

| 2C-TFM (Flexible Ref.) | 5-HT2A | ~1.0 | >90 | Promiscuous (2A/2B/2C) |

5-HT2A Receptor Activation Pathway

Gq-coupled 5-HT2A signaling pathway activated by dimethoxyphenylpiperidines.

Self-Validating Protocol: In Vitro G-Protein BRET Assay

To accurately quantify 5-HT2A activation without the signal amplification artifacts common in calcium mobilization assays, a Bioluminescence Resonance Energy Transfer (BRET) assay measuring direct Gq-protein dissociation is preferred.

-

Cell Preparation: Transfect HEK293T cells (chosen for their lack of endogenous 5-HT receptors to eliminate background noise) with 5-HT2A receptor plasmids, RLuc8-tagged Gαq (donor), and Venus-tagged Gγ (acceptor).

-

Ligand Incubation: Treat cells with serial dilutions of the piperidine derivative. Causality: A 30-minute incubation at 37°C ensures the ligand fully penetrates the binding pocket and reaches thermodynamic equilibrium.

-

BRET Measurement: Add the luciferase substrate (coelenterazine 400a) and measure emissions at 410 nm and 535 nm. Causality: Using a ratiometric readout (Acceptor/Donor) normalizes the data against variations in cell number or transfection efficiency.

-

Self-Validation Check: Calculate the Z'-factor using Serotonin (5-HT) as the 100% Emax positive control and vehicle (DMSO) as the negative control. The assay is only validated if Z' > 0.5, confirming the signal window is statistically robust against assay noise.

Cholinesterase Inhibition: Dual-Site Targeting in Alzheimer's Pathology

Mechanistic Causality

Acetylcholinesterase (AChE) features a deep, narrow gorge. The Catalytic Active Site (CAS) resides at the bottom, while the Peripheral Anionic Site (PAS) sits at the entrance. Traditional inhibitors (like Tacrine) only bind the CAS. However, 1-benzyl-N-(3,4-dimethoxyphenyl)piperidine derivatives act as dual-binding site inhibitors .

At physiological pH, the piperidine nitrogen is protonated and engages in cation- π interactions with the CAS. Simultaneously, the electron-rich, lipophilic 3,4-dimethoxyphenyl moiety extends to the gorge entrance, engaging in strong π

π stacking with Trp286 at the PAS. This dual interaction yields low-nanomolar potency and physically blocks AChE-induced amyloid-beta (A β ) aggregation, a critical driver of Alzheimer's Disease (AD) .Quantitative Inhibitory Profile

Table 2: Cholinesterase Inhibitory Activity of Piperidine Derivatives

| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Binding Mechanism |

| Compound 122 (Piperidine-4-carboxamide) | 4.11 | >1000 | Dual-binding (CAS & PAS) |

| Donepezil (Clinical Standard) | 12.7 | >5000 | Dual-binding (CAS & PAS) |

| Tacrine (Clinical Standard) | 130.0 | 40.0 | CAS-specific binding |

Self-Validating Protocol: Modified Kinetic Ellman's Assay

-

Pre-Incubation: Mix human recombinant AChE with the piperidine inhibitor in a 96-well plate. Causality: PAS-binding inhibitors often exhibit slow-binding kinetics. A 15-minute pre-incubation allows the complex to reach thermodynamic equilibrium before substrate introduction, preventing the underestimation of inhibitory potency.

-

Substrate Addition: Simultaneously add acetylthiocholine (ATCh, substrate) and DTNB (chromogen).

-

Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes. Causality: Taking a kinetic read to calculate initial velocity ( V0 ) rather than a single endpoint read ensures the reaction is measured in its linear phase, avoiding artifacts from substrate depletion.

-

Self-Validation Check: Include a "Blank Control" (Buffer + DTNB + ATCh without enzyme). The absorbance of this blank must be subtracted from all test wells to eliminate false positives caused by the spontaneous, non-enzymatic hydrolysis of ATCh.

Sigma Receptor Affinity: Navigating Neuropathic Pain

Mechanistic Causality

Sigma-1 ( σ 1R) and Sigma-2 ( σ 2R) receptors are transmembrane proteins located at the mitochondria-associated endoplasmic reticulum membrane (MAM). The established pharmacophore for sigma receptors requires a basic amine flanked by hydrophobic regions.

Dimethoxyphenyl piperidines (and structurally related diazaspiro-nonanes like AD258) perfectly satisfy this pharmacophore . The basic piperidine nitrogen anchors the molecule, while the dimethoxyphenyl group provides the necessary steric bulk and lipophilicity to fit snugly into the hydrophobic pockets of the sigma receptors. Antagonism of σ 1R by these derivatives has been shown to produce potent antiallodynic effects, offering a non-opioid pathway for treating severe neuropathic pain.

Quantitative Affinity Profile

Table 3: Sigma Receptor Affinity of Piperidine/Diazaspiro Derivatives

| Compound | σ 1R Ki (nM) | σ 2R Ki (nM) | Pharmacological Effect |

| AD258 (Compound 9d) | 3.5 | 2.6 | Potent Antiallodynic |

| Compound 9a | <1.0 | <5.0 | Analgesic |

| Siramesine (Reference) | 0.12 | 0.13 | Anxiolytic / Antidepressant |

Radioligand Binding Assay Workflow

Step-by-step radioligand binding workflow for sigma receptor affinity profiling.

Conclusion

The dimethoxyphenyl piperidine scaffold is a masterclass in rational drug design. By leveraging conformational restriction, medicinal chemists can transform promiscuous phenethylamines into highly selective 5-HT2A agonists. Simultaneously, exploiting the lipophilic and electronic properties of the dimethoxyphenyl group allows for the dual-site inhibition of AChE and the high-affinity targeting of sigma receptors. As analytical methodologies like BRET and kinetic enzymology become more refined, this privileged scaffold will continue to yield breakthrough therapeutics for psychiatric disorders, Alzheimer's disease, and neuropathic pain.

References

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Journal of Medicinal Chemistry (2024).[Link]

-

Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Frontiers in Chemistry (2025).[Link]

-

Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. ACS Journal of Medicinal Chemistry (2023).[Link]

Predictive Pharmacological Profiling: Deconvoluting the Therapeutic Targets of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine

As drug discovery pivots toward fragment-based and pharmacophore-hybrid approaches, orphan compounds like 1-(3,5-Dimethoxyphenyl)piperidin-4-amine present unique opportunities. Rather than viewing this molecule as a blank slate, structural analysis reveals it to be a fusion of two highly privileged scaffolds: a 3,5-dimethoxyphenyl moiety and a 4-aminopiperidine core.

As an Application Scientist, I approach this compound as a highly specific key designed for distinct biological locks. This technical guide provides an in-depth mechanistic rationale for its predicted targets, supported by the self-validating experimental workflows necessary for empirical confirmation.

Pharmacophore Deconstruction & Mechanistic Rationale

The 3,5-Dimethoxyphenyl Motif: A Kinase Hinge-Binding Anchor

The 3,5-dimethoxyphenyl group is a hallmark of highly potent, ATP-competitive kinase inhibitors. Crystallographic data from established inhibitors demonstrates that this bulky, electron-rich aromatic ring optimally fills the complementary hydrophobic pocket adjacent to the kinase hinge region.

-

Primary Target Prediction: Fibroblast Growth Factor Receptors (FGFR1-4). Compounds such as 1[1] and2[2] rely heavily on the 3,5-dimethoxyphenyl group to achieve nanomolar affinity and selectivity over other receptor tyrosine kinases (RTKs). The methoxy oxygens can participate in weak hydrogen bonding, while the phenyl ring engages in pi-pi or hydrophobic interactions with the gatekeeper residues. Furthermore, covalent FGFR inhibitors like 3[3] utilize this exact moiety to anchor the molecule before covalent bond formation.

The 4-Aminopiperidine Core: Solvent-Exposed Flexibility and GPCR Anchoring

The 4-aminopiperidine ring is a versatile, basic pharmacophore. At physiological pH, the primary amine is protonated, allowing it to engage in critical electrostatic interactions.

-

Secondary Target Prediction: Cyclin-Dependent Kinases (CDK4/6). In the context of kinase inhibition, the 4-aminopiperidine moiety often extends into the solvent-exposed region of the ATP-binding site. As seen in the evolution of4[4], the piperidine ring provides essential lipophilic interactions with residues like Phe82, while the polar amine interacts with Asp86 and Lys89, driving paralog selectivity.

-

Tertiary Target Prediction: G-Protein Coupled Receptors (GPCRs). The basic nitrogen of the piperidine ring is a classic anchor for the transmembrane bundles of aminergic GPCRs. Pharmacophore modeling has repeatedly identified 4-aminopiperidine derivatives as potent modulators of5[5].

Quantitative Target Matrix

To streamline the deconvolution process, the predicted binding profiles and structural rationales are summarized below:

| Structural Moiety | Predicted Target Class | Binding Rationale & Mechanism | Clinical / Literature Precedents |

| 3,5-Dimethoxyphenyl | FGFR1-4 (RTKs) | Fills the hydrophobic pocket near the hinge region; methoxy oxygens form weak H-bonds with the kinase backbone. | NVP-BGJ398, PD173074, PRN1371 |

| 4-Aminopiperidine | CDK4/6 (Kinases) | Provides lipophilic interactions with Phe82; primary amine interacts with polar residues (Asp86/Lys89). | Ebvaciclib analogs |

| 4-Aminopiperidine | SSTR2 / H4R (GPCRs) | Basic nitrogen acts as a crucial hydrogen bond donor/acceptor within the 7-transmembrane bundle. | Quinoline-based SSTR2 agonists |

Self-Validating Experimental Protocols

To transition from predictive pharmacology to empirical validation, we must deploy orthogonal, self-validating assays. The following protocols are designed with intrinsic causality—every step includes controls that validate the assay's integrity regardless of the test compound's performance.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Profiling

Objective: Validate FGFR1-4 and CDK4/6 inhibition. Causality & Design Choice: We utilize TR-FRET rather than standard luminescence (e.g., Kinase-Glo) because the 3,5-dimethoxyphenyl group can occasionally act as a fluorescent quencher or auto-fluorophore. The long emission half-life of the Europium (Eu) chelate allows us to introduce a time delay, eliminating short-lived compound interference and ensuring absolute signal trustworthiness.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Titration: Prepare a 10-point, 3-fold serial dilution of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using acoustic liquid handling (e.g., Echo 550) to prevent plastic adherence.

-

Enzyme Addition: Add 5 µL of recombinant FGFR1 or CDK4/CycD1 (at 2X final concentration) to the wells. Incubate for 15 minutes at room temperature.

-

Self-Validating Control: Include wells with buffer only (100% inhibition control) and enzyme + DMSO (0% inhibition control).

-

-

Reaction Initiation: Add 5 µL of a mixture containing ATP (at the enzyme's specific Km ) and ULight-labeled substrate.

-

Termination & Detection: After 60 minutes, add 10 µL of Stop Solution containing EDTA (to chelate Mg2+) and Eu-anti-phospho antibody.

-

Data Validation: Read on a microplate reader (Ex: 320 nm, Em: 665 nm/615 nm). Calculate the Z'-factor using the 0% and 100% controls. The assay is only deemed trustworthy if Z′>0.6 .

Protocol 2: GPCR Functional Screening via HTRF cAMP Assay

Objective: Determine agonism/antagonism at SSTR2 and H4R. Causality & Design Choice: To accurately measure cAMP flux, we must inhibit endogenous phosphodiesterases (PDEs). Without the addition of IBMX, transient cAMP signals induced by the 4-aminopiperidine core would be rapidly degraded, leading to false negatives.

Step-by-Step Methodology:

-

Cell Preparation: Plate CHO-K1 cells stably expressing SSTR2 or H4R at 5,000 cells/well in a 384-well plate.

-

PDE Inhibition: Add 500 µM IBMX to the stimulation buffer to prevent cAMP degradation.

-

Compound Incubation: Add the test compound (0.1 nM to 10 µM). For antagonist mode, co-incubate with an EC80 concentration of a known reference agonist.

-

Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate. Incubate for 1 hour.

-

Quantification: Measure the FRET signal. The specific signal is inversely proportional to the concentration of intracellular cAMP. Forskolin is used as a positive control to validate adenylate cyclase activity.

Visualizations

Fig 1. Predicted modulation of the FGFR signaling cascade by the 3,5-dimethoxyphenyl pharmacophore.

Fig 2. Self-validating high-throughput target deconvolution workflow for orphan compounds.

References

-

Synthesis and Structure−Activity Relationships of Soluble 7-Substituted 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amines... Journal of Medicinal Chemistry - ACS Publications[Link]

-

Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)... Journal of Medicinal Chemistry - ACS Publications[Link]

-

Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)... Journal of Medicinal Chemistry - ACS Publications[Link]

-

Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer PMC - National Institutes of Health[Link]

-

Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence PMC - National Institutes of Health[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

in vitro screening of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine

An In-Depth Technical Guide to the In Vitro Screening of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine

Introduction

The compound 1-(3,5-Dimethoxyphenyl)piperidin-4-amine represents a novel chemical entity with potential for biological activity. Its structure, featuring a central piperidine scaffold, a dimethoxyphenyl moiety, and a primary amine, suggests possible interactions with a range of pharmacological targets, particularly within the central nervous system. The piperidine ring is a privileged scaffold found in numerous approved drugs, often targeting G-protein coupled receptors (GPCRs) and ion channels. The dimethoxyphenyl group can influence binding affinity, selectivity, and pharmacokinetic properties, while the amine at the 4-position of the piperidine ring provides a key interaction point.

This guide outlines a comprehensive, tiered strategy for the . As a Senior Application Scientist, the proposed workflow is designed to first identify and then characterize the biological activity of this compound, moving from broad, high-throughput screening to more focused mechanistic and safety-related studies. The causality behind each experimental choice is explained to provide a robust and self-validating framework for its evaluation.

Part 1: The Screening Cascade: A Tiered Approach to Uncover Biological Function

A tiered or cascaded screening approach is a strategic and resource-efficient method to systematically evaluate a compound's biological profile. This process begins with broad primary screens to identify potential activities, followed by more specific secondary and tertiary assays to confirm these activities, elucidate the mechanism of action, and assess potential liabilities.

Diagram of the Proposed Screening Cascade

Caption: A tiered in vitro screening cascade for 1-(3,5-Dimethoxyphenyl)piperidin-4-amine.

Part 2: Tier 1 - Primary Screening: Casting a Wide Net

The initial goal of primary screening is to efficiently test the compound against a diverse range of potential biological targets to identify any "hits" or initial activities. Given the structural motifs of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine, a logical starting point is to screen against a panel of GPCRs and ion channels, alongside a general cytotoxicity assessment.

Broad Target-Based Screening

A cost-effective approach for initial screening is to utilize commercially available screening panels that cover a wide range of targets.

2.1.1 GPCR Radioligand Binding Assays

-

Rationale: The phenylpiperidine scaffold is a common feature in ligands for various GPCRs, including opioid, dopamine, and serotonin receptors. Radioligand binding assays are a robust and sensitive method to detect direct interactions between the compound and a receptor.

-

Methodology:

-

Preparation: Cell membranes expressing the target GPCR are prepared.

-

Competition Assay: A fixed concentration of a radiolabeled ligand (a known binder to the receptor) is incubated with the cell membranes in the presence of varying concentrations of the test compound (1-(3,5-Dimethoxyphenyl)piperidin-4-amine).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: A significant reduction in the amount of bound radioligand in the presence of the test compound indicates displacement and therefore, a binding interaction.

-

2.1.2 Ion Channel Screening

-

Rationale: Piperidine-containing molecules are known to modulate the activity of various ion channels. High-throughput screening of ion channel activity can be achieved using fluorescence-based assays.

-

Methodology (e.g., FLIPR Tetra® System):

-

Cell Plating: Cells expressing the ion channel of interest are plated in microtiter plates.

-

Dye Loading: The cells are loaded with a fluorescent dye that is sensitive to changes in intracellular ion concentrations (e.g., a calcium-sensitive dye for calcium channels).

-

Compound Addition: The test compound is added to the wells.

-

Stimulation: An appropriate stimulus is applied to open the ion channels (e.g., a depolarizing agent for voltage-gated channels or a specific agonist).

-

Detection: Changes in fluorescence, corresponding to ion flux, are measured in real-time.

-

Data Analysis: An increase or decrease in the fluorescence signal compared to control wells indicates that the compound may be an activator or inhibitor of the ion channel.

-

Cell-Based Phenotypic Screening

In parallel with target-based screens, it is crucial to assess the compound's general effect on cell health.

2.2.1 Cytotoxicity/Viability Assays

-

Rationale: This is a critical first step to distinguish between specific pharmacological effects and general toxicity. It also helps to determine the concentration range for subsequent cell-based assays.

-

Methodology (e.g., MTT Assay):

-

Cell Plating: A representative cell line (e.g., HEK293, HeLa) is plated in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine for a defined period (e.g., 24-72 hours).

-

MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: A decrease in absorbance compared to untreated control cells indicates a reduction in cell viability.

-

Part 3: Tier 2 - Hit Confirmation and Potency Determination

Once a "hit" is identified in the primary screen, the next step is to confirm this activity and determine the compound's potency. This involves repeating the assay and performing dose-response studies.

Hit Confirmation

Any activity observed in the primary screen should be re-tested using freshly prepared compound solutions to rule out false positives due to experimental artifacts or compound degradation.

Dose-Response and Potency (IC50/EC50)

-

Rationale: Determining the concentration at which the compound elicits half of its maximal effect (EC50 for agonists, IC50 for antagonists/inhibitors) is a key measure of its potency.

-

Methodology:

-

Serial Dilution: Prepare a series of dilutions of the test compound (typically 8-12 concentrations, covering a wide range, e.g., from 10 nM to 100 µM).

-

Assay Performance: Perform the relevant primary assay (e.g., binding or functional assay) with this range of concentrations.

-

Data Plotting: Plot the response (e.g., % inhibition, % activation) against the logarithm of the compound concentration.

-

Curve Fitting: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., four-parameter logistic equation).

-

IC50/EC50 Determination: The IC50 or EC50 value is derived from the fitted curve.

-

Secondary Functional Assays

If a hit is identified in a binding assay, it is essential to determine if the compound has a functional effect on the target.

-

Rationale: A compound can bind to a receptor without eliciting a functional response (i.e., it could be an antagonist). Functional assays measure the downstream consequences of receptor binding.

-

Example: cAMP Assay for Gs or Gi-coupled GPCRs:

-

Cell Treatment: Cells expressing the target receptor are treated with the test compound.

-

Receptor Stimulation: For antagonist testing, the cells are co-treated with a known agonist.

-

Lysis and Detection: The cells are lysed, and the intracellular levels of cyclic AMP (cAMP) are measured using a suitable assay kit (e.g., HTRF, ELISA).

-

Data Analysis: An increase in cAMP suggests agonism of a Gs-coupled receptor, while a decrease suggests agonism of a Gi-coupled receptor. Inhibition of an agonist-induced cAMP change indicates antagonism.

-

Hypothetical Signaling Pathway for a Gi-Coupled GPCR

Caption: Hypothetical antagonistic mechanism at a Gi-coupled GPCR.

Part 4: Tier 3 and 4 - Mechanism of Action, Selectivity, and Safety Profiling

With a confirmed and potent hit, the focus shifts to understanding its mechanism in more detail, its selectivity for the intended target, and its potential for off-target liabilities.

Mechanism of Action (MOA) Studies

-

Rationale: To understand how the compound produces its effect.

-

Examples:

-

Enzyme Kinetics: For enzyme targets, determining if the inhibition is competitive, non-competitive, or uncompetitive.

-

Electrophysiology: For ion channels, using techniques like patch-clamp to study the effects on channel gating and conductance in detail.

-

Selectivity Profiling

-

Rationale: An ideal drug is highly selective for its intended target to minimize off-target side effects.

-

Methodology: The compound is screened against a panel of receptors and enzymes that are structurally or functionally related to the primary target. For example, if the primary hit is on the dopamine D2 receptor, it should be tested against other dopamine receptor subtypes (D1, D3, D4, D5) and serotonin receptors.

In Vitro Safety and Liability Screening

-

Rationale: Early identification of potential safety issues is crucial in drug discovery.

-

Key Assays:

-

hERG Channel Assay: The hERG potassium channel is a critical anti-target due to the risk of cardiac arrhythmias. This is typically assessed using patch-clamp electrophysiology.

-

CYP450 Inhibition: Cytochrome P450 enzymes are key for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. This is often tested using fluorescent or luminescent assays with recombinant CYP enzymes.

-

Genotoxicity: Assays like the Ames test (bacterial reverse mutation assay) are used to assess the mutagenic potential of a compound.

-

Data Summary Table

All quantitative data should be systematically organized for clear interpretation and comparison.

| Assay Type | Target/Cell Line | Parameter Measured | Result (e.g.) |

| Primary Screen | Dopamine D2 Receptor | % Inhibition @ 10 µM | 85% |

| Serotonin 5-HT2A | % Inhibition @ 10 µM | 15% | |

| HEK293 | % Viability @ 10 µM | 98% | |

| Secondary Screen | Dopamine D2 Receptor | IC50 (Binding) | 75 nM |

| Dopamine D2 Receptor | IC50 (cAMP) | 120 nM | |

| Selectivity | Dopamine D1 Receptor | IC50 (Binding) | > 10,000 nM |

| Dopamine D3 Receptor | IC50 (Binding) | 850 nM | |

| Safety | hERG Channel | IC50 | > 30,000 nM |

| CYP3A4 | IC50 | 15,000 nM |

Conclusion

This in-depth technical guide provides a structured and scientifically rigorous framework for the initial in vitro screening of the novel compound 1-(3,5-Dimethoxyphenyl)piperidin-4-amine. By employing a tiered approach, from broad primary screening to detailed mechanistic and safety studies, researchers can efficiently identify and characterize its biological activity, potency, selectivity, and potential liabilities. The emphasis on causality and self-validating protocols ensures that the data generated is robust and reliable, providing a solid foundation for any subsequent drug development efforts.

References

An In-depth Technical Guide to 1-(3,5-Dimethoxyphenyl)piperidin-4-amine Derivatives and Analogues

Abstract

The N-aryl piperidine scaffold is a cornerstone in modern medicinal chemistry, conferring favorable pharmacokinetic properties and providing versatile vectors for interaction with a multitude of biological targets.[1][2] This guide focuses on the 1-(3,5-dimethoxyphenyl)piperidin-4-amine core, a substructure of significant interest due to its presence in compounds targeting the central nervous system (CNS) and other therapeutic areas.[2][3] We will provide an in-depth exploration of the primary synthetic strategies for this scaffold, a detailed analysis of its structure-activity relationships (SAR), and an overview of its known and potential pharmacological profiles. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide future discovery efforts.

Introduction: The Significance of the N-Aryl Piperidine Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs and biologically active molecules.[4] Its chair-like conformation allows for precise spatial orientation of substituents, while its basic nitrogen can improve solubility and serve as a key hydrogen bond acceptor or protonatable site under physiological conditions. When coupled with an aryl group at the N1 position, the resulting N-aryl piperidine moiety becomes a "privileged scaffold," capable of interacting with a wide range of biological targets including G-protein coupled receptors (GPCRs), ion channels, and transporters.[2][5]

The specific 1-(3,5-dimethoxyphenyl) substitution pattern offers unique electronic and steric properties. The meta-disposed methoxy groups are electron-donating, influencing the aromatic ring's reactivity and its potential for pi-stacking or other non-covalent interactions within a protein binding pocket. This guide will dissect the methodologies for constructing this core and explore how modifications to this template influence biological activity.

Core Synthetic Strategies

The construction of 1-(3,5-dimethoxyphenyl)piperidin-4-amine and its analogues primarily relies on two convergent strategies: forming the N1-Aryl bond on a pre-existing piperidine or constructing the piperidine ring itself.

Strategy A: N1-Aryl Bond Formation via Cross-Coupling

The most robust and widely used method for forming the N1-Aryl bond is the Buchwald-Hartwig amination.[6] This palladium-catalyzed cross-coupling reaction provides a powerful tool for connecting an aryl halide (or triflate) with a piperidine amine.[6][7]

Causality Behind the Choice: The Buchwald-Hartwig reaction is favored for its exceptional functional group tolerance, allowing for the coupling of complex and highly functionalized fragments late in a synthetic sequence.[6] Early methods for C-N bond formation were often harsh and had limited scope; this reaction's development was a paradigm shift for medicinal chemistry.[6]

Detailed Protocol: Buchwald-Hartwig Amination

-

Materials:

-

tert-butyl piperidin-4-ylcarbamate (1.0 eq)

-

1-bromo-3,5-dimethoxybenzene (1.1 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.4 eq)

-

Anhydrous Solvent (e.g., Toluene or Dioxane)

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert argon atmosphere, add the palladium pre-catalyst, ligand, and base.

-

Add the tert-butyl piperidin-4-ylcarbamate and 1-bromo-3,5-dimethoxybenzene.

-

Add the anhydrous solvent via syringe.

-

Stir the mixture at 80-100 °C, monitoring the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Cool the reaction to room temperature and quench carefully with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield N-Boc protected 1-(3,5-dimethoxyphenyl)piperidin-4-amine.

-

Deprotect the Boc group using standard conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane) to yield the final product.

-

Strategy B: Piperidine Ring Construction via Reductive Amination

An alternative approach involves building the piperidine ring through reductive amination, which forms a C-N bond by reacting a carbonyl compound with an amine and then reducing the intermediate imine/iminium ion.[8] This is particularly useful when constructing highly substituted piperidines from acyclic precursors.[9] A double reductive amination can also be employed to form the ring in a single cascade.[10]

Causality Behind the Choice: The choice of reducing agent is critical. Mild, selective agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they preferentially reduce the protonated iminium ion intermediate over the starting ketone, minimizing the formation of alcohol side-products.[11] Stronger reagents like sodium borohydride (NaBH₄) can prematurely reduce the ketone, leading to lower yields.[11]

Detailed Protocol: Two-Step Reductive Amination

-

Materials:

-

1,5-dicarbonyl precursor (e.g., a protected glutaraldehyde derivative) (1.0 eq)

-

3,5-dimethoxyaniline (1.0 eq)

-

Reducing Agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃, 2.2 eq)

-

Solvent (e.g., 1,2-dichloroethane (DCE) or methanol)

-

Optional: Acetic acid (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask, dissolve the dicarbonyl precursor and 3,5-dimethoxyaniline in the chosen solvent.

-

If the reaction is sluggish, add a catalytic amount of acetic acid to facilitate iminium ion formation.[11]

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate enamine/imine.

-

Add the sodium triacetoxyborohydride portion-wise to the stirred solution.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the resulting piperidone intermediate via column chromatography.

-

The 4-amino group can then be installed from the 4-piperidone via another reductive amination with an ammonia source or through formation of an oxime followed by reduction.

-

Structure-Activity Relationship (SAR) Analysis

While public data on 1-(3,5-dimethoxyphenyl)piperidin-4-amine itself is limited, we can infer SAR trends from related N-aryl piperidine analogues.[5] The piperidine core acts as a rigid scaffold, and modifications at three key positions—the N-aryl ring, the piperidine ring itself, and the 4-amino group—dramatically influence biological activity.[2][12]

-

N-Aryl Ring Substituents: The nature and position of substituents on the phenyl ring are critical for modulating receptor affinity and selectivity.[12] Electron-donating groups (like the methoxy groups in our core) or electron-withdrawing groups can alter the electronics and binding mode. For example, in histamine H3 receptor agonists, substituents on the aromatic ring greatly influence agonistic activity.[12]

-

Piperidine Ring Modifications: Conformational restriction of the piperidine ring can enhance binding affinity.[12] Introducing substituents on the piperidine ring can lock it into a specific chair conformation, which may be more favorable for binding to a specific target.

-

4-Amino Group Analogues: The 4-amino group is a key interaction point, often serving as a hydrogen bond donor or a basic center.[2] Acylation or alkylation of this amine can fundamentally change the compound's profile. For instance, converting the amine to an amide, as seen in N-(piperidin-4-yl)benzamide derivatives, can lead to potent activators of hypoxia-inducible factor 1 (HIF-1) pathways with antitumor activity.[13]

Table 1: Illustrative SAR Trends in N-Aryl Piperidine Analogues

| Compound Class | Modification | Biological Target/Activity | Observation | Reference |

| N-Aryl Piperidines | Varied aryl substituents | Histamine H3 Receptor | Substituents on the N-aryl ring greatly influenced agonist potency. | [12] |

| Phenyl Piperidines | Addition of a second ring system | CCR2 Antagonism | Incorporation of a second ring adjacent to the aryl piperidine was crucial for potency. | [14] |

| N-Benzyl Piperidines | 4'-alkenyl/alkynyl groups | Dopamine Transporter (DAT) | Vinyl and ethynyl substitutions on the N-benzyl ring produced potent DAT inhibitors. | [15] |

| N-(piperidin-4-yl)benzamides | Acylation of 4-amine | HIF-1α Activation | Benzamide derivatives showed significant inhibitory bioactivity in HepG2 cancer cells. | [13] |

Pharmacological Profile & Mechanism of Action

While the specific biological targets of 1-(3,5-dimethoxyphenyl)piperidin-4-amine are not publicly well-defined, the broader N-aryl piperidine class is known to interact with a vast number of targets, particularly within the CNS.[3][5]

-

Potential CNS Targets: Many N-aryl piperidine derivatives show high affinity for dopamine, serotonin, and sigma receptors.[2] The 3,5-dimethoxy substitution pattern is reminiscent of substituents found in some psychedelic phenethylamines and amphetamines (e.g., the DOx series), which are potent agonists of serotonin 5-HT2A receptors.[16] This suggests that derivatives of our core compound could be investigated for activity at serotonergic or dopaminergic receptors.

-

Other Therapeutic Areas: The versatility of the scaffold is extensive. Analogues have been developed as CCR2 antagonists for inflammatory diseases, HIF-1 activators for oncology, and even as antimicrobial agents.[13][14][17] Some piperidine derivatives have also been investigated for analgesic and antiplatelet activities.[18]

Target Identification Workflow: A crucial first step for any novel derivative of this class is to perform a broad pharmacological screen to identify its primary molecular targets.[5]

Future Directions & Therapeutic Outlook

The 1-(3,5-dimethoxyphenyl)piperidin-4-amine scaffold represents a promising starting point for the development of novel therapeutics. Its synthesis is well-established, and the core structure is ripe for derivatization. Future research should focus on:

-

Broad Biological Screening: Systematically screening the core compound and a library of its analogues against a wide panel of CNS and other disease-relevant targets to uncover novel pharmacology.[5]

-

SAR Library Synthesis: Creating a focused library of compounds by systematically modifying the N-aryl ring, the piperidine core, and the 4-amino group to build a comprehensive SAR dataset.

-

Computational Modeling: Using molecular docking and other in silico methods to predict binding modes at identified targets and to rationally design new analogues with improved potency and selectivity.[3]

By combining modern synthetic methodologies with systematic pharmacological evaluation, the therapeutic potential of this versatile chemical scaffold can be fully explored and exploited.

References

-

Larionov, E., & Gemo, N. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. Retrieved from [Link]

-

D'Adamio, G., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link][8]

-

Taylor, M. S., & Tokarew, J. (2015). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Synlett. Retrieved from [Link][9]

-

Liles, J., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Retrieved from [Link][7]

-

Forró, E., & Fülöp, F. (2011). Synthesis of piperidine derivatives. ResearchGate. Retrieved from [Link][10]

-

Sharma, K., & Kumar, V. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][6]

-

Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. Retrieved from [Link][12]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Kairzhanova, A., et al. (2022). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Eurasian Journal of Applied Biotechnology. Retrieved from [Link][3]

-

Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. Retrieved from [Link][13]

-

Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Retrieved from [Link][18]

-

Yadav, P., et al. (2011). Synthetic methodology and structure activity relationship study of N-(1-(2-phenylethyl)-piperidin-4-yl)-propionamides. Semantic Scholar. Retrieved from [Link]

- Google Patents. (2015). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Retrieved from [Link][17]

-

Bak, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link][4]

-

Vulpetti, A., et al. (2012). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. PMC. Retrieved from [Link]

- Eureka | Patsnap. (2017). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine.

-

Sci-Hub. (2001). Expansion of Structure−Activity Studies of Piperidine Analogues. Retrieved from [Link][15]

-

Xia, M., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. PubMed. Retrieved from [Link][14]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 3,5-diarylidene-4-piperidone derivatives. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(3,5-Dimethoxyphenyl)piperidin-4-amine | 1016886-64-8 | Benchchem [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sci-Hub: are you are robot? [sci-hub.sg]

- 16. DOx - Wikipedia [en.wikipedia.org]

- 17. biomedpharmajournal.org [biomedpharmajournal.org]

- 18. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Scaffold Analysis and Predictive SAR Guide: 1-(3,5-Dimethoxyphenyl)piperidin-4-amine

Executive Summary

In modern medicinal chemistry, the rapid identification and optimization of hit compounds rely heavily on versatile, bifunctional building blocks. 1-(3,5-Dimethoxyphenyl)piperidin-4-amine (CAS: 1016886-64-8) represents a highly privileged pharmacophore scaffold. By combining a conformationally restricted basic amine with an electron-rich, hydrogen-bond-accepting aromatic system, this molecule serves as a foundational core for developing targeted therapeutics, ranging from antiviral agents to kinase inhibitors and G-protein coupled receptor (GPCR) modulators[1].

This technical whitepaper deconstructs the structural rationale behind this scaffold, outlines predictive Structure-Activity Relationship (SAR) trajectories, and provides self-validating experimental workflows for library synthesis and high-throughput screening.

Structural Deconstruction & Mechanistic Rationale

To effectively utilize 1-(3,5-Dimethoxyphenyl)piperidin-4-amine in a drug discovery campaign, one must understand the physicochemical contributions of its distinct moieties:

The 4-Aminopiperidine Core

The 4-aminopiperidine ring is a ubiquitous motif in FDA-approved drugs. It provides a conformationally restricted, basic center that frequently engages in critical salt-bridge or hydrogen-bonding interactions within target binding pockets[2]. The primary amine at the 4-position is highly nucleophilic, serving as the primary vector for divergent combinatorial synthesis (e.g., amidation, sulfonylation, or reductive amination) to explore chemical space rapidly[1].

The 3,5-Dimethoxyphenyl Moiety: The "Non-Lipophilic Scout"

The methoxy group is strategically utilized in medicinal chemistry as a "non-lipophilic scout" for exploring protein binding pockets[3]. It introduces hydrogen-bond acceptors (HBA) without significantly increasing the polar surface area (PSA)—contributing only ~9 Ų per group—or drastically inflating lipophilicity (LogD)[4].

The Metabolic Liability: Despite its binding advantages, the electron-rich 3,5-dimethoxybenzene system is a known metabolic liability. It is highly susceptible to cytochrome P450 (CYP)-mediated O-demethylation, which generates reactive phenolic intermediates that can undergo rapid glucuronidation or cause toxicity[5]. This necessitates targeted SAR optimization to "harden" the scaffold.

Fig 1: Pharmacophore map and SAR optimization vectors for the scaffold.

Predictive SAR & Optimization Strategies

When advancing this scaffold from a screening hit to a lead compound, medicinal chemists must balance target affinity with pharmacokinetic (PK) stability.

-